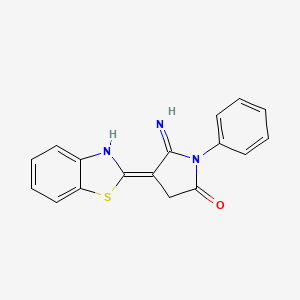

5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one

描述

The compound 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one (CAS: 380431-31-2) features a dihydro-pyrrol-2-one core substituted with a benzothiazole group at position 4, a phenyl group at position 1, and an amino group at position 3. Its molecular formula is C₁₇H₁₂N₄OS, with a molecular weight of 320.37 g/mol . The benzothiazole moiety contributes to π-π stacking and hydrogen-bonding interactions, making it pharmacologically relevant in anticancer and antimicrobial studies .

属性

IUPAC Name |

(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c18-16-12(17-19-13-8-4-5-9-14(13)22-17)10-15(21)20(16)11-6-2-1-3-7-11/h1-9,18-19H,10H2/b17-12+,18-16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRYMAVPSZZOHU-HLMYOLDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2NC3=CC=CC=C3S2)C(=N)N(C1=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\2/NC3=CC=CC=C3S2)/C(=N)N(C1=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one (CAS Number: 380431-31-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure, incorporating a benzothiazole moiety and a pyrrolone core, which may contribute to its pharmacological properties. The following sections will explore the biological activities associated with this compound, including its anticancer potential, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by the presence of an amino group and a benzothiazole ring, which are crucial for its biological interactions.

Anticancer Properties

Research has indicated that derivatives of pyrrolones, including the compound , exhibit significant anticancer activity. A study focused on similar compounds demonstrated that they could inhibit fibroblast growth factor receptor 1 (FGFR1), a key player in tumorigenesis. The most potent inhibitors from the study had IC50 values as low as 0.32 μM against FGFR1, suggesting that modifications to the pyrrolone structure can enhance anticancer efficacy .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their ability to inhibit AChE, which is crucial in neurodegenerative diseases like Alzheimer's. The activity of related compounds was assessed with IC50 values ranging from 0.63 μM to 9.3 μM against different cancer cell lines .

- Urease Inhibition : Another significant area of research involves the inhibition of urease, an enzyme linked to the pathogenesis of certain infections. Some derivatives exhibited strong inhibitory activity with IC50 values significantly lower than standard inhibitors .

Case Studies and Research Findings

A variety of studies have investigated the biological activities of compounds related to this compound:

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Binding Interactions : Molecular docking studies suggest that the compound interacts with specific amino acid residues in target proteins, potentially stabilizing or destabilizing their active conformations.

- Structure-Activity Relationships : Variations in the substituents on the benzothiazole and pyrrolone rings have been shown to influence biological activity significantly. This indicates that precise modifications can enhance efficacy against specific targets.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations on the Heterocyclic Core

Benzothiazole vs. Benzimidazole Derivatives

- Benzimidazole Analog: Example: 5-Amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one (CAS: 459137-95-2) Molecular Weight: 308.31 g/mol (C₁₇H₁₃FN₄O) . Key Differences: Replacement of sulfur in benzothiazole with nitrogen in benzimidazole alters electronic properties.

Pyrimidine-Based Analogs

- Pyrimidine-Substituted Derivatives: Example: 5-Amino-4-(4,6-dimethyl-2-pyrimidinyl)-1-aryl-2,3-dihydro-1H-pyrrol-2-one Synthesis: Alkylation of pyrimidineacetonitriles with chloroacetic acid anilides . Key Differences: Pyrimidine rings introduce additional nitrogen atoms, increasing polarity and reducing metabolic stability compared to benzothiazole derivatives. These compounds are less explored in pharmacological contexts .

Functional Group Modifications

Hydrazine-Linked Pyrazolone Derivatives

- Example: (Z)-5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one Molecular Weight: ~380 g/mol (estimated from C₁₀H₈BrN₅OS) . Key Differences: The hydrazine linker enhances conformational flexibility and antioxidant activity.

Chlorophenyl and Alkyl Substituents

- Example: 5-Amino-4-(1,3-benzothiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one Molecular Weight: 355.84 g/mol (C₁₈H₁₃ClN₄OS) . Higher molecular weight may reduce solubility compared to the parent compound .

Pharmacological Activity Comparison

Computational and Structural Insights

- Docking Studies : AutoDock4 analyses reveal benzothiazole derivatives exhibit stronger binding to kinase targets (e.g., EGFR) compared to benzimidazole analogs due to sulfur's electronegativity .

- Crystallography : SHELX refinement confirms planar geometry of the dihydro-pyrrolone ring, critical for stacking interactions in crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。